molecular formula C19H22N2O3S B2719955 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 942006-15-7

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2719955
CAS No.: 942006-15-7
M. Wt: 358.46
InChI Key: FQZQVLMDKMLONG-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound with the molecular formula C19H22N2O3S and a molecular weight of 358.46.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline scaffold.

    Introduction of the isobutyryl group: The isobutyryl group can be introduced via acylation using isobutyryl chloride in the presence of a base such as pyridine.

    Sulfonamide formation: The final step involves the reaction of the tetrahydroquinoline derivative with benzenesulfonyl chloride to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide .
  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide .

Uniqueness

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds . Its combination of the tetrahydroquinoline core with the isobutyryl and benzenesulfonamide groups makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14(2)19(22)21-12-6-7-15-13-16(10-11-18(15)21)20-25(23,24)17-8-4-3-5-9-17/h3-5,8-11,13-14,20H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZQVLMDKMLONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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